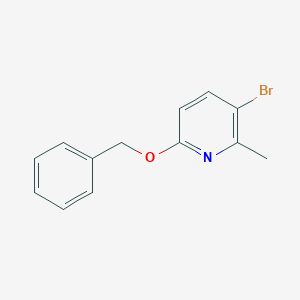

5-Bromo-2-benzyloxy-6-methylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-methyl-6-phenylmethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO/c1-10-12(14)7-8-13(15-10)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBXCAMWLXQQRPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)OCC2=CC=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50563271 | |

| Record name | 6-(Benzyloxy)-3-bromo-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126717-60-0 | |

| Record name | 6-(Benzyloxy)-3-bromo-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromo-2-benzyloxy-6-methylpyridine: A Technical Guide for Drug Discovery Professionals

CAS Number: 126717-60-0

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-benzyloxy-6-methylpyridine is a halogenated and benzylated pyridine derivative that serves as a key intermediate in organic synthesis. Its structural features, particularly the presence of a reactive bromine atom and a versatile benzyloxy group, make it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of the known properties, a plausible synthetic route, and the potential applications of this compound in the field of drug discovery, with a focus on its role as a precursor for kinase inhibitors.

Core Properties

While specific experimental data for this compound is not widely published, its fundamental properties can be derived from its chemical structure and data available from commercial suppliers.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₂BrNO | [1] |

| Molecular Weight | 278.14 g/mol | [1] |

| Appearance | Likely a solid at room temperature | Inferred |

| Storage | Room Temperature, in a dry, sealed container | [1] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | Inferred |

Note: Detailed experimental values for melting point, boiling point, and spectral data are not consistently available in the public domain. Researchers should rely on analytical data from their specific batches of this compound. For comparison, the related compound 5-Bromo-2-methylpyridine is a solid with a melting point of 32-36 °C.

Synthesis and Experimental Protocols

Plausible Synthetic Route: Williamson Ether Synthesis

The synthesis would likely proceed in two main steps:

-

Synthesis of the Precursor: 5-Bromo-6-methylpyridin-2-ol. This can be synthesized from commercially available starting materials through methods such as the diazotization of 2-amino-5-bromo-6-methylpyridine followed by hydrolysis.

-

Benzylation: The reaction of 5-Bromo-6-methylpyridin-2-ol with benzyl bromide in the presence of a suitable base to form the desired ether.

Detailed Experimental Protocol (Plausible Method)

Materials:

-

5-Bromo-6-methylpyridin-2-ol

-

Benzyl bromide

-

Sodium hydride (NaH) or a milder base such as potassium carbonate (K₂CO₃)

-

Anhydrous N,N-dimethylformamide (DMF) or acetone as the solvent

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Deprotonation: To a solution of 5-Bromo-6-methylpyridin-2-ol (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. If using potassium carbonate, the reaction is typically performed in acetone at reflux.

-

Benzylation: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of water at 0 °C. Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.

Diagram of the Synthetic Workflow:

Applications in Drug Discovery

Halogenated pyridines are established as valuable scaffolds in medicinal chemistry. The bromine atom in this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of substituents at the 5-position of the pyridine ring, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

The 2-benzyloxy-6-methylpyridine core is a common feature in molecules designed to target protein kinases.[2] Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[3] Small molecule kinase inhibitors that compete with ATP for binding to the kinase active site often incorporate heterocyclic scaffolds like the one provided by this intermediate.[4]

Role as a Kinase Inhibitor Precursor

The general strategy for utilizing this compound in the synthesis of kinase inhibitors involves:

-

Cross-Coupling: Reaction at the bromine position to introduce a larger, often aromatic or heteroaromatic, moiety. This group can be designed to interact with specific regions of the kinase active site.

-

Debenzylation: Removal of the benzyl protecting group to reveal the 2-hydroxypyridine or 2-pyridone tautomer. This is often a key step as the resulting N-H or O-H group can form critical hydrogen bond interactions with the "hinge" region of the kinase.

-

Further Functionalization: Modification of other parts of the molecule to optimize potency, selectivity, and pharmacokinetic properties.

Representative Signaling Pathway: MAPK/ERK Pathway

Given the prevalence of pyridine-based scaffolds in oncology drug discovery, a relevant signaling pathway to consider is the Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway. This pathway is frequently hyperactivated in cancer and is a major target for kinase inhibitors.[5]

Diagram of the MAPK/ERK Signaling Pathway:

In this pathway, a kinase inhibitor derived from a precursor like this compound could be designed to target key kinases such as Raf or MEK, thereby blocking the downstream signaling that leads to aberrant cell proliferation and survival.

Conclusion

This compound is a valuable chemical intermediate with significant potential in drug discovery and development. While detailed physicochemical data for this specific compound is sparse, its structural motifs are highly relevant to the synthesis of biologically active molecules, particularly small molecule kinase inhibitors. The synthetic accessibility and the versatility of its reactive handles make it an attractive starting point for the generation of novel therapeutic candidates. Further research into the synthesis and application of this compound is warranted to fully explore its potential in medicinal chemistry.

References

5-Bromo-2-benzyloxy-6-methylpyridine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 5-Bromo-2-benzyloxy-6-methylpyridine, a halogenated pyridine derivative of interest in organic synthesis and medicinal chemistry. The document outlines its key molecular identifiers and presents a logical synthesis workflow based on established chemical principles.

Core Molecular Data

The fundamental molecular and chemical properties of this compound are summarized in the table below. This data is essential for accurate experimental design, stoichiometric calculations, and analytical characterization.

| Property | Value | Citations |

| Molecular Formula | C₁₃H₁₂BrNO | [1][2][3] |

| Molecular Weight | 278.14 g/mol | [1][2][3][4] |

| CAS Number | 126717-60-0 | [1][2][3][4] |

| MDL Number | MFCD12406109 | [1][3] |

| SMILES Code | BrC1=C(N=C(C=C1)OCC2=CC=CC=C2)C | [1] |

| Storage | Sealed in dry, room temperature | [1] |

Logical Synthesis Workflow

A plausible synthetic pathway would involve the following key transformations:

-

Pyridine Ring Formation : Synthesis of a 2-hydroxy-6-methylpyridine precursor.

-

Bromination : Introduction of a bromine atom at the 5-position of the pyridine ring through electrophilic aromatic substitution.

-

O-Alkylation (Williamson Ether Synthesis) : Reaction of the hydroxyl group with benzyl bromide to form the final benzyloxy ether.

The following diagram illustrates this logical workflow.

Caption: Logical workflow for the synthesis of this compound.

Experimental Considerations

Based on general procedures for the synthesis of related brominated pyridine derivatives, the following experimental details are pertinent:

-

Bromination : The bromination of pyridine rings is often achieved using N-Bromosuccinimide (NBS) in a suitable solvent such as N,N-Dimethylformamide (DMF). The reaction is typically performed at a controlled temperature, often starting at 0°C and gradually warming to room temperature. Progress can be monitored by Thin Layer Chromatography (TLC).

-

O-Alkylation : The Williamson ether synthesis is a standard method for forming ethers. This reaction involves deprotonating the hydroxyl group with a base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide (in this case, benzyl bromide). Anhydrous conditions are crucial for the success of this step.

Researchers should adapt and optimize these general procedures based on the specific reactivity of the substrates and intermediates involved. Careful monitoring and purification at each step are essential to achieve a high yield of the desired product.

References

Structural Analysis of 5-Bromo-2-benzyloxy-6-methylpyridine: A Data-Driven Technical Guide

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Initial Investigation Reveals Limited Publicly Available Data for 5-Bromo-2-benzyloxy-6-methylpyridine

Predictive Structural and Spectroscopic Data

Based on the analysis of similar brominated and benzyloxy-substituted pyridines, the following tables provide predicted and comparative data for this compound.

Table 1: Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | Predicted Chemical Shifts (ppm): δ 8.30-8.40 (d, 1H, H-4), 7.50-7.60 (d, 1H, H-3), 7.20-7.40 (m, 5H, Ar-H of benzyl), 5.30-5.40 (s, 2H, O-CH₂-Ph), 2.40-2.50 (s, 3H, CH₃). |

| ¹³C NMR (CDCl₃, 100 MHz) | Predicted Chemical Shifts (ppm): δ 160-165 (C-2), 150-155 (C-6), 140-145 (C-4), 135-140 (Ar-C of benzyl), 128-130 (Ar-CH of benzyl), 115-120 (C-3), 110-115 (C-5), 70-75 (O-CH₂-Ph), 20-25 (CH₃). |

| FT-IR (KBr, cm⁻¹) | Predicted Vibrational Frequencies: 3050-3100 (Ar C-H stretch), 2900-3000 (Alkyl C-H stretch), 1580-1600 (C=N stretch), 1450-1500 (C=C stretch), 1200-1300 (C-O stretch), 1000-1100 (C-Br stretch). |

| Mass Spectrometry (EI) | Predicted m/z: [M]⁺ at ~291/293 (due to Br isotopes), with significant fragments corresponding to loss of benzyl (~91) and bromine. |

Proposed Synthesis and Characterization Protocols

While a specific protocol for the synthesis of this compound was not found, a plausible synthetic route can be devised based on established methodologies for similar pyridine derivatives.

Proposed Synthesis Workflow

A potential synthetic pathway could involve the benzylation of a corresponding hydroxypyridine precursor.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound (Proposed)

-

Reaction Setup: To a solution of 5-Bromo-2-hydroxy-6-methylpyridine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetone, add a base like potassium carbonate (K₂CO₃, 1.5 eq).

-

Addition of Benzylating Agent: To the stirred suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The crude product may precipitate out or can be extracted with an organic solvent like ethyl acetate.

-

Purification: The organic layer should be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

Spectroscopic Characterization Protocol

-

Sample Preparation: For NMR analysis, dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For IR analysis, a KBr pellet can be prepared or the sample can be analyzed as a thin film. For mass spectrometry, dissolve a small amount of the sample in a suitable volatile solvent.

-

¹H and ¹³C NMR Spectroscopy: Acquire spectra on a 400 MHz or higher field NMR spectrometer. Chemical shifts should be reported in parts per million (ppm) relative to tetramethylsilane (TMS).

-

FT-IR Spectroscopy: Record the spectrum in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry: Obtain the mass spectrum using an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

Logical Relationship for Structural Elucidation

The structural confirmation of the synthesized compound would follow a logical workflow, integrating data from various spectroscopic techniques.

Caption: Logical workflow for the structural elucidation of the target compound.

Conclusion and Future Directions

While a detailed structural analysis of this compound is hampered by the current lack of publicly available experimental data, this guide provides a predictive framework based on analogous compounds. The proposed synthetic and characterization protocols offer a starting point for researchers aiming to synthesize and study this molecule. Further experimental work is necessary to definitively determine its crystallographic structure, and spectroscopic properties, and to explore its potential biological activities. The synthesis and subsequent analysis of this compound could be a valuable endeavor for those in the fields of medicinal chemistry and materials science.

Technical Guide: Spectroscopic Profile of 5-Bromo-2-benzyloxy-6-methylpyridine

Audience: Researchers, scientists, and drug development professionals.

Compound Identification

| Property | Value |

| Chemical Name | 5-Bromo-2-(benzyloxy)-6-methylpyridine |

| CAS Number | 126717-60-0[1] |

| Molecular Formula | C₁₃H₁₂BrNO |

| Molecular Weight | 278.14 g/mol [2] |

| Structure | A pyridine ring substituted with a bromo, a benzyloxy, and a methyl group. |

Predicted Spectral Data & Interpretation

The following sections detail the expected spectral characteristics based on the structure of 5-Bromo-2-benzyloxy-6-methylpyridine.

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule.

¹H NMR (Proton NMR): The proton NMR spectrum will provide information about the number of different types of protons and their neighboring environments.

Expected ¹H NMR Data Summary

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.6 - 7.8 | Doublet | 1H | Pyridine-H (position 4) |

| ~ 7.3 - 7.5 | Multiplet | 5H | Phenyl-H (benzyloxy group) |

| ~ 6.7 - 6.9 | Doublet | 1H | Pyridine-H (position 3) |

| ~ 5.4 | Singlet | 2H | -O-CH₂-Ph |

| ~ 2.5 | Singlet | 3H | Pyridine-CH₃ |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.

Expected ¹³C NMR Data Summary

| Chemical Shift (δ) ppm (Predicted) | Assignment |

|---|---|

| ~ 160 | C=N (Pyridine C2) |

| ~ 155 | C-CH₃ (Pyridine C6) |

| ~ 145 | C-H (Pyridine C4) |

| ~ 137 | Quaternary C (Phenyl C1') |

| ~ 128 - 129 | C-H (Phenyl C2', C3', C4', C5', C6') |

| ~ 115 | C-H (Pyridine C3) |

| ~ 110 | C-Br (Pyridine C5) |

| ~ 70 | -O-CH₂-Ph |

| ~ 24 | Pyridine-CH₃ |

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Data Summary

| Wavenumber (cm⁻¹) | Bond | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H | Aromatic |

| 2950 - 2850 | C-H | Aliphatic (CH₂ and CH₃) |

| 1600 - 1450 | C=C / C=N | Aromatic Ring / Pyridine Ring |

| 1250 - 1000 | C-O | Ether |

| 750 - 550 | C-Br | Alkyl Halide |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrometry Data

| m/z Value | Interpretation |

|---|---|

| 277 / 279 | [M]⁺ Molecular ion peak (characteristic isotopic pattern for Bromine) |

| 198 | [M - Br]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion from benzyl group) |

Experimental Protocols

The following are generalized protocols for obtaining the spectral data.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition:

-

Place the sample in a 400 or 500 MHz NMR spectrometer.

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical spectral width is 0-12 ppm.

-

-

¹³C NMR Acquisition:

-

Use the same sample.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be necessary compared to ¹H NMR.

-

Typical spectral width is 0-220 ppm.

-

-

Sample Preparation (ATR): Place a small amount of the solid sample directly on the diamond crystal of an ATR-FTIR spectrometer.

-

Data Acquisition:

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Perform a background scan prior to the sample scan.

-

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a chromatographic method like GC-MS or LC-MS.

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: A detector records the abundance of each ion, generating the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the characterization of a synthesized compound like this compound.

Synthesis Context

The synthesis of this compound would typically involve the benzylation of the corresponding hydroxypyridine. A plausible synthetic route starts from 5-bromo-6-methylpyridin-2-ol. The hydroxyl group can be deprotonated with a suitable base (e.g., sodium hydride) followed by reaction with benzyl bromide to form the benzyloxy ether. Purification is then carried out, commonly by column chromatography, before spectroscopic characterization to confirm the structure and purity of the final product.

References

5-Bromo-2-benzyloxy-6-methylpyridine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Substituted pyridines are a critical class of heterocyclic compounds in organic synthesis and medicinal chemistry. The unique electronic properties conferred by the pyridine ring, combined with the reactivity of various substituents, make them versatile building blocks for novel molecules. 5-Bromo-2-benzyloxy-6-methylpyridine incorporates a bromine atom, a benzyloxy group, and a methyl group on the pyridine core, each influencing its physicochemical properties. This guide will delve into the expected solubility and stability of this compound, offering insights for its application in scientific research.

Predicted Physicochemical Properties

While experimental data for the target molecule is scarce, we can infer its general properties from related compounds.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Rationale/Reference |

| Molecular Formula | C₁₃H₁₂BrNO | Based on chemical structure |

| Molecular Weight | 278.15 g/mol | Based on chemical structure |

| Appearance | Likely a solid at room temperature | Similar substituted pyridines are solids[1] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| LogP | Not available (Predicted to be high) | Presence of lipophilic benzyl and bromo groups |

Solubility Profile

The solubility of this compound is expected to be low in aqueous solutions and higher in organic solvents.

Aqueous Solubility

The parent compound, bromopyridine, is only slightly miscible with water[2]. The presence of the large, nonpolar benzyloxy group and the methyl group in this compound will further decrease its affinity for water, leading to very poor aqueous solubility. The pyridine nitrogen can be protonated at low pH, which might slightly increase solubility, but the overall effect is expected to be minimal due to the steric hindrance from the adjacent benzyl ether and methyl groups.

Organic Solvent Solubility

It is anticipated that this compound will exhibit good solubility in a range of common organic solvents.

Table 2: Predicted Solubility of this compound in Common Solvents

| Solvent | Predicted Solubility | Rationale |

| Water | Very Low | Polar protic solvent, mismatch with nonpolar molecule[2] |

| Methanol | Soluble | Polar protic organic solvent |

| Ethanol | Soluble | Polar protic organic solvent |

| Dimethyl Sulfoxide (DMSO) | Soluble | Polar aprotic solvent |

| N,N-Dimethylformamide (DMF) | Soluble | Polar aprotic solvent |

| Dichloromethane (DCM) | Soluble | Nonpolar organic solvent |

| Chloroform | Soluble | Nonpolar organic solvent |

| Ethyl Acetate | Soluble | Moderately polar organic solvent |

| Toluene | Soluble | Nonpolar aromatic solvent |

| Hexanes | Sparingly Soluble to Insoluble | Nonpolar aliphatic solvent |

Stability Profile

The stability of this compound is influenced by several factors, including temperature, light, pH, and the presence of oxidizing or reducing agents.

Thermal Stability

The benzyloxy-pyridine linkage can be susceptible to thermal rearrangement. Studies on 2-benzyloxypyridine have shown that while it is stable at 100°C, it can undergo O- to N-alkyl migration at higher temperatures, especially in the presence of a catalyst, to form the more thermodynamically stable N-benzyl-2-pyridone[3]. Therefore, prolonged exposure of this compound to high temperatures should be avoided.

Photostability

Compounds containing bromo-aromatic moieties can be sensitive to light, potentially undergoing dehalogenation or other photochemical reactions. It is advisable to store this compound in amber vials or otherwise protected from light.

pH Stability

The pyridine ring is generally stable across a wide pH range. However, the benzyloxy ether linkage could be susceptible to cleavage under strong acidic or basic conditions, although this typically requires harsh conditions. The bromine atom on the pyridine ring is generally stable to hydrolysis under normal conditions.

Chemical Stability

The bromine atom at the 5-position makes the molecule amenable to various cross-coupling reactions, such as Suzuki and Sonogashira couplings. The benzyloxy group can be cleaved by hydrogenolysis. The pyridine nitrogen can act as a nucleophile or a base.

Experimental Protocols

The following are general experimental protocols that can be adapted to determine the solubility and stability of this compound.

Solubility Determination (Shake-Flask Method)

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of the compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Caption: Workflow for solubility determination using the shake-flask method.

Stability Assessment (Forced Degradation Study)

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents.

-

Stress Conditions: Expose the solutions to various stress conditions in parallel with a control sample stored under normal conditions (e.g., 5 °C, protected from light).

-

Acidic: 0.1 M HCl at a specified temperature (e.g., 60 °C).

-

Basic: 0.1 M NaOH at a specified temperature (e.g., 60 °C).

-

Oxidative: 3% H₂O₂ at room temperature.

-

Thermal: Elevated temperature (e.g., 80 °C) in the dark.

-

Photolytic: Exposure to UV light (e.g., 254 nm) and visible light at room temperature.

-

-

Time Points: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of the parent compound and to detect any degradation products.

-

Data Evaluation: Plot the percentage of the remaining compound against time for each condition to determine the degradation rate.

Caption: Logical flow of a forced degradation study for stability assessment.

Conclusion

While direct experimental data on the solubility and stability of this compound is limited, this technical guide provides a robust framework for understanding its likely behavior based on the principles of physical organic chemistry and data from analogous structures. The compound is predicted to have low aqueous solubility and good solubility in organic solvents. Its stability is likely to be compromised by high temperatures and light exposure. The provided experimental protocols offer a starting point for researchers to generate empirical data for this promising synthetic building block. Careful consideration of these properties is essential for the successful application of this compound in drug discovery and materials science.

References

5-Bromo-2-benzyloxy-6-methylpyridine: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 5-Bromo-2-benzyloxy-6-methylpyridine (CAS No. 126717-60-0). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document extrapolates safety data from structurally related pyridine derivatives to provide a robust framework for its safe use in a laboratory setting. The information presented herein is intended to supplement, not replace, institutional safety protocols and professional judgment.

Hazard Identification and Classification

Potential GHS Hazard Classifications:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[7] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2][3][4][7] |

| Serious Eye Damage/Eye Irritation | Category 2A / 2 | H319: Causes serious eye irritation.[1][2][3][4][7] |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation.[3][4][7] |

Pictogram:

Potential Hazard Statements:

-

Harmful if swallowed.[7]

Precautionary Statements: A comprehensive set of precautionary statements, derived from related compounds, is provided in the handling and storage sections of this guide.

Physical and Chemical Properties

Quantitative data for this compound is limited. The table below includes available data for the target compound and relevant data from a structurally similar compound, 5-Bromo-2-methylpyridine, for comparison.

| Property | This compound | 5-Bromo-2-methylpyridine (for comparison) |

| CAS Number | 126717-60-0[11] | 3430-13-5[6] |

| Molecular Formula | C13H12BrNO[11] | C6H6BrN[1] |

| Molecular Weight | 278.14 g/mol [11] | 172.02 g/mol [1] |

| Appearance | Colorless to light yellow liquid[11] | Solid |

| Boiling Point | 185-187 °C at 6 Torr[11] | Not available |

| Melting Point | Not available | 32-36 °C |

| Density | 1.391 ± 0.06 g/cm3 (Predicted)[11] | Not available |

| pKa | 2.27 ± 0.22 (Predicted)[11] | Not available |

| Flash Point | Not available | 103 °C / 217.4 °F[2] |

Experimental Protocols for Safe Handling

Adherence to rigorous safety protocols is paramount when working with this compound. The following methodologies are based on best practices for handling potentially hazardous chemical intermediates.

Personal Protective Equipment (PPE)

A standard PPE protocol should be followed at all times.

References

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. fishersci.com [fishersci.com]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. echemi.com [echemi.com]

- 5. 5-Bromo-2-methoxy-3-methylpyridine | C7H8BrNO | CID 22591176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. 6-Bromo-5-methyl-2-pyridinamine | C6H7BrN2 | CID 59166153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 5-Bromo-2-chloro-6-methylpyridine | 132606-40-7 [sigmaaldrich.com]

- 10. 5-Bromo-2-methylpyridine | C6H6BrN | CID 1201020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-BENZYLOXY-5-BROMO-6-METHYLPYRIDINE CAS#: 126717-60-0 [amp.chemicalbook.com]

Technical Guide: 5-Bromo-2-(benzyloxy)-6-methylpyridine

Abstract: This document provides a concise technical overview of the chemical compound 5-Bromo-2-(benzyloxy)-6-methylpyridine. It includes its definitive IUPAC name and a summary of its key chemical properties based on available data. The primary focus is on its role as a chemical intermediate. Due to the limited public availability of extensive research, this guide outlines its fundamental characteristics and potential synthetic applications rather than in-depth biological activities.

Chemical Identity and Nomenclature

The formal International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 5-Bromo-2-(benzyloxy)-6-methylpyridine .

This name is derived from its structure: a pyridine ring substituted at the 5-position with a bromo group, at the 2-position with a benzyloxy group (-O-CH₂-C₆H₅), and at the 6-position with a methyl group.

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is compiled from chemical supplier databases and is essential for laboratory handling, storage, and reaction planning.

| Property | Value | Reference |

| CAS Number | 126717-60-0 | [1] |

| Molecular Formula | C₁₃H₁₂BrNO | [1] |

| Molecular Weight | 278.14 g/mol | [1] |

| MDL Number | MFCD12406109 | [1] |

| SMILES Code | BrC1=C(N=C(C=C1)OCC2=CC=CC=C2)C | [1] |

| Storage Conditions | Sealed in dry, room temperature | [1] |

Synthetic Utility and Applications

5-Bromo-2-(benzyloxy)-6-methylpyridine is primarily utilized as a building block or intermediate in organic synthesis. Its structure contains several reactive sites that are valuable for constructing more complex molecules, particularly in the fields of medicinal chemistry and materials science.

-

Cross-Coupling Reactions: The bromo-substituted pyridine ring makes it a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination reactions. These reactions are fundamental for creating new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of diverse molecular scaffolds.

-

Pharmaceutical Intermediate: Compounds with similar substituted pyridine cores are prevalent in biologically active molecules. This intermediate may serve as a precursor for the synthesis of novel compounds intended for drug discovery programs.[2][3] However, specific biological targets or established signaling pathway interactions for this particular compound are not documented in publicly accessible literature.

Experimental Data and Protocols

A comprehensive search of scientific literature and chemical databases did not yield detailed, peer-reviewed experimental protocols for the synthesis or application of 5-Bromo-2-(benzyloxy)-6-methylpyridine. The compound is available commercially, suggesting that synthesis routes are established, but proprietary or not widely published.[1]

Similarly, no quantitative data regarding its biological activity (e.g., IC₅₀, Kᵢ values) or its involvement in specific signaling pathways has been publicly reported. Therefore, the creation of data tables for biological activity or detailed diagrams of signaling pathways is not possible at this time.

Logical Workflow for Application

While specific experimental workflows are not available, a logical workflow for utilizing this compound in a research context, such as drug discovery, can be conceptualized. The following diagram illustrates its potential role as a starting material in a Suzuki cross-coupling reaction, a common application for such bromo-aryl intermediates.

Caption: Logical workflow for a Suzuki cross-coupling reaction.

Conclusion

5-Bromo-2-(benzyloxy)-6-methylpyridine is a valuable chemical intermediate with significant potential in synthetic organic chemistry. Its primary utility lies in its suitability for cross-coupling reactions to generate more complex molecular architectures for pharmaceutical and material science research. The current body of public knowledge is limited to its basic chemical properties, with a notable absence of detailed experimental protocols or biological activity data. Future research publications may provide the necessary information to expand on its specific applications and mechanisms of action.

References

The Strategic Utility of 5-Bromo-2-benzyloxy-6-methylpyridine in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary drug discovery, the pyridine scaffold remains a cornerstone of medicinal chemistry, prized for its versatile reactivity and its presence in numerous FDA-approved therapeutics.[1][2][3] Within this privileged class of heterocycles, 5-Bromo-2-benzyloxy-6-methylpyridine emerges as a highly valuable, yet specialized, building block. Its unique trifecta of functional handles—a reactive bromine atom, a sterically influential methyl group, and a strategically positioned, cleavable benzyloxy group—offers a sophisticated platform for the synthesis of complex, biologically active molecules. This technical guide elucidates the potential applications of this compound in medicinal chemistry, with a focus on its role as a key intermediate in the generation of targeted therapeutics, particularly in the realms of kinase inhibition and neuroprotection.

Core Attributes and Synthetic Versatility

This compound is a solid at room temperature, appearing as a light yellow to orange powder. Its structure is primed for a variety of chemical transformations, making it an ideal starting point for the construction of diverse compound libraries.

Key Reactive Sites:

-

5-Bromo Position: The bromine atom is the primary site for derivatization, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings. This allows for the introduction of a wide array of aryl, heteroaryl, and alkyl groups, which is fundamental for exploring structure-activity relationships (SAR).

-

2-Benzyloxy Group: This group serves a dual purpose. Firstly, it acts as a protecting group for the 2-hydroxy functionality, which can be deprotected via catalytic hydrogenation to reveal a hydrogen bond donor. Secondly, the benzyl group itself can engage in specific interactions within a protein's binding site and influences the overall lipophilicity and pharmacokinetic profile of the molecule.

-

6-Methyl Group: The methyl group provides steric bulk, which can be crucial for achieving selectivity for a particular biological target. It can also influence the electronic properties of the pyridine ring and provide a site for potential metabolic oxidation.

Application in the Synthesis of Kinase Inhibitors

The pyridine core is a well-established scaffold for the development of kinase inhibitors, often by interacting with the hinge region of the kinase ATP-binding site. The structural features of this compound make it an excellent precursor for this class of drugs. For instance, closely related 2-benzyloxy-5-bromopyridine derivatives have been utilized in the synthesis of inhibitors for targets such as Activin receptor-like kinases (ALK) and in the development of pyrimidine-based protein kinase inhibitors.

A primary synthetic strategy involves a Suzuki-Miyaura cross-coupling reaction to introduce a substituted aryl or heteroaryl group at the 5-position. This newly introduced moiety can then be tailored to interact with specific pockets of the kinase active site, thereby modulating potency and selectivity.

Quantitative Data for Analogous Kinase Inhibitors

| Compound Class | Kinase Target | IC₅₀ (nM) | Reference |

| Pyrido[2,3-d]pyrimidine | CDK-1 | >10,000 | |

| Pyrido[2,3-d]pyrimidine | CDK-5 | >10,000 | |

| Pyrido[2,3-d]pyrimidine | GSK-3 | >10,000 | |

| 4-aminopyrido[2,3-d]pyrimidine | Enzyme | 350 ± 50 | |

| 4-aminopyrido[2,3-d]pyrimidine | Intact Cells | 1500 ± 289 |

Potential in the Development of Neuroprotective Agents

Recent research has highlighted the therapeutic potential of compounds containing substituted pyridine and quinoline cores as neuroprotective agents. These agents are crucial in the pursuit of treatments for neurodegenerative diseases such as Parkinson's and Alzheimer's disease. The neuroprotective effects are often attributed to a combination of antioxidant properties, modulation of specific signaling pathways, and suppression of apoptosis.

Derivatives of this compound could be explored for their neuroprotective potential. The ability to introduce diverse lipophilic and electron-donating or -withdrawing groups via cross-coupling reactions at the 5-position allows for the fine-tuning of properties critical for blood-brain barrier penetration and interaction with central nervous system targets.

Experimental Protocols

The following are representative experimental protocols for key transformations involving bromo-benzyloxy-pyridine scaffolds, adapted from established methodologies.

Protocol 1: Suzuki-Miyaura Cross-Coupling of a 2-Benzyloxy-5-bromopyridine Derivative

This protocol is adapted from the synthesis of ion channel modulators and ALK inhibitors.

Materials:

-

2-Benzyloxy-5-bromo-3-fluoro-pyridine (1.0 eq)

-

Arylboronic acid or pinacol ester (1.2 eq)

-

Potassium acetate (KOAc) or Potassium carbonate (K₂CO₃) (2.0 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.15 eq)

-

1,4-Dioxane (solvent)

Procedure:

-

To a dry reaction vessel, add 2-benzyloxy-5-bromo-3-fluoro-pyridine, the arylboronic acid derivative, potassium acetate, and Pd(dppf)Cl₂.

-

Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture to 100 °C and stir for 16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired 5-aryl-2-benzyloxy-3-fluoropyridine product.

Protocol 2: Deprotection of the Benzyloxy Group

Materials:

-

5-Aryl-2-benzyloxy-6-methylpyridine derivative (1.0 eq)

-

Palladium on carbon (10% w/w, catalytic amount)

-

Methanol or Ethanol (solvent)

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve the 5-aryl-2-benzyloxy-6-methylpyridine derivative in methanol or ethanol in a flask suitable for hydrogenation.

-

Carefully add the palladium on carbon catalyst to the solution.

-

Evacuate the flask and backfill with hydrogen gas (this can be done using a hydrogen-filled balloon or a Parr hydrogenator).

-

Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere for 4-12 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Wash the Celite® pad with additional solvent (methanol or ethanol).

-

Concentrate the filtrate under reduced pressure to obtain the crude 5-aryl-6-methylpyridin-2-ol product. Further purification can be achieved by recrystallization or column chromatography if necessary.

Conclusion

This compound represents a sophisticated and strategically valuable intermediate for medicinal chemists. Its well-defined reactive sites allow for controlled and diverse functionalization, making it an ideal starting point for the synthesis of targeted therapeutics. The potential applications in developing potent and selective kinase inhibitors and novel neuroprotective agents are particularly compelling. The experimental protocols outlined herein, based on robust and widely used synthetic methodologies for analogous compounds, provide a solid foundation for researchers to unlock the full potential of this versatile building block in the ongoing quest for new and effective medicines.

References

5-Bromo-2-benzyloxy-6-methylpyridine: A Versatile Building Block for Heterocyclic Systems

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-benzyloxy-6-methylpyridine is a strategically functionalized pyridine derivative that has emerged as a valuable building block in the synthesis of complex heterocyclic systems. Its unique arrangement of a reactive bromine atom, a protecting benzyloxy group, and a methyl group on the pyridine core allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its synthesis, characterization, and applications in the construction of novel heterocyclic scaffolds, with a particular focus on its utility in medicinal chemistry and materials science.

The pyridine ring is a ubiquitous motif in pharmaceuticals and biologically active compounds. The strategic placement of a bromine atom at the 5-position provides a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, alkynyl, and amino moieties. The benzyloxy group at the 2-position serves as a stable protecting group for the pyridone tautomer, which can be readily removed under standard hydrogenolysis conditions. The methyl group at the 6-position can influence the molecule's steric and electronic properties, potentially impacting its reactivity and the biological activity of its derivatives.

Synthesis and Characterization

Logical Synthesis Workflow

Caption: A plausible synthetic workflow for this compound.

Experimental Protocols (General Procedures)

Step 1: Synthesis of 5-Bromo-2-hydroxy-6-methylpyridine (Hypothetical Protocol)

A solution of 2-hydroxy-6-methylpyridine (1.0 eq.) in a suitable solvent such as acetic acid or aqueous hydrobromic acid would be treated with a brominating agent. Common brominating agents for such systems include N-bromosuccinimide (NBS) or a mixture of hydrobromic acid and hydrogen peroxide. The reaction mixture would likely be stirred at a controlled temperature (e.g., 0 °C to room temperature) until the reaction is complete, as monitored by thin-layer chromatography (TLC). Upon completion, the product would be isolated by neutralization, extraction with an organic solvent, and purification by recrystallization or column chromatography.

Step 2: Synthesis of this compound (Hypothetical Protocol)

To a solution of 5-bromo-2-hydroxy-6-methylpyridine (1.0 eq.) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, a suitable base (e.g., sodium hydride, potassium carbonate) would be added to deprotonate the hydroxyl group. Subsequently, benzyl bromide (1.0-1.2 eq.) would be added, and the reaction mixture would be stirred, possibly with heating, until the starting material is consumed. The product would then be isolated by quenching the reaction, extracting with an organic solvent, and purifying by column chromatography.

Spectroscopic Characterization

While specific experimental spectra for this compound are not available in the searched literature, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds.

| Spectroscopic Data (Predicted) | |

| ¹H NMR | The proton NMR spectrum is expected to show a singlet for the methyl group (around 2.4-2.6 ppm), a singlet for the benzylic protons (around 5.3-5.5 ppm), and aromatic protons of the benzyl group (around 7.3-7.5 ppm). The two protons on the pyridine ring would appear as distinct signals in the aromatic region, likely as doublets or singlets depending on coupling constants. |

| ¹³C NMR | The carbon NMR spectrum would show signals for the methyl carbon, the benzylic carbon, the carbons of the benzyl group, and the five distinct carbons of the pyridine ring. The carbon bearing the bromine atom would be expected to have a chemical shift in the range of 110-120 ppm. |

| IR Spectroscopy | The infrared spectrum would likely exhibit characteristic C-H stretching vibrations for the aromatic and methyl groups, C-O stretching for the benzyloxy ether linkage, and C-N and C=C stretching vibrations characteristic of the pyridine ring. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (C₁₃H₁₂BrNO), with a characteristic isotopic pattern due to the presence of the bromine atom. |

Application as a Building Block in Heterocyclic Synthesis

The primary utility of this compound lies in its ability to undergo palladium-catalyzed cross-coupling reactions at the C-Br bond. This allows for the facile construction of a wide variety of carbon-carbon and carbon-nitrogen bonds, leading to diverse heterocyclic systems.

Palladium-Catalyzed Cross-Coupling Reactions

Caption: Key cross-coupling reactions utilizing this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the pyridine core and various aryl or vinyl boronic acids or esters. This reaction is instrumental in synthesizing biaryl and vinyl-substituted pyridines, which are common motifs in pharmaceuticals and organic materials.[1]

General Experimental Protocol for Suzuki-Miyaura Coupling:

A mixture of this compound (1.0 eq.), the corresponding boronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (typically 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) in a suitable solvent system (e.g., dioxane/water, toluene, or DMF) would be heated under an inert atmosphere until the starting material is consumed. The product would then be isolated via extraction and purified by column chromatography.[1]

| Suzuki Coupling of a Similar Substrate | |

| Substrate | 5-bromo-2-methylpyridin-3-amine |

| Coupling Partner | Phenylboronic acid |

| Catalyst | Pd(PPh₃)₄ |

| Base | K₃PO₄ |

| Solvent | 1,4-Dioxane/Water |

| Yield | Moderate to good[1] |

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between the pyridine ring and a terminal alkyne, leading to the synthesis of alkynyl-substituted pyridines. These products are valuable intermediates that can undergo further transformations, such as cycloadditions, to construct more complex heterocyclic systems.[2]

General Experimental Protocol for Sonogashira Coupling:

This compound (1.0 eq.) would be reacted with a terminal alkyne (1.2-2.0 eq.) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylamine) in a solvent like THF or DMF. The reaction is typically carried out under an inert atmosphere at room temperature or with gentle heating.[2]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for constructing carbon-nitrogen bonds. This reaction allows for the coupling of this compound with a wide range of primary and secondary amines, providing access to various 5-amino-2-benzyloxy-6-methylpyridine derivatives. These aminopyridines are important precursors for the synthesis of fused heterocyclic systems and other biologically active molecules.[3][4]

General Experimental Protocol for Buchwald-Hartwig Amination:

A mixture of this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP, Xantphos), and a base (e.g., NaOtBu, Cs₂CO₃) in an anhydrous, deoxygenated solvent such as toluene or dioxane would be heated under an inert atmosphere.[3] The product would be isolated by filtration, extraction, and purification by column chromatography.

Synthesis of Fused Heterocyclic Systems

The functionalized pyridine derivatives obtained from the cross-coupling reactions of this compound are excellent precursors for the synthesis of various fused heterocyclic systems.

Pyrido[2,3-b]pyrazines

Pyrido[2,3-b]pyrazines are a class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5][6] A potential synthetic route to this scaffold could involve the Buchwald-Hartwig amination of this compound to introduce an amino group, followed by further functionalization and cyclization.

Furopyridines

Furopyridines are another important class of fused heterocycles with diverse biological activities.[7] The alkynylpyridine derivatives synthesized via the Sonogashira coupling of this compound can serve as key intermediates for the synthesis of furopyridines through intramolecular cyclization reactions.

Potential Biological Activity of Derivatives

While specific biological activity data for derivatives of this compound are not available, the structural motifs that can be accessed from this building block are prevalent in biologically active molecules. For instance, substituted pyridines are known to exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[8][9][10] Fused heterocyclic systems like pyrido[2,3-b]pyrazines and furopyridines are also well-represented in medicinal chemistry literature as potent bioactive agents.[5][6][7] Therefore, this compound represents a promising starting point for the discovery of new therapeutic agents.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of a wide range of functionalized pyridines and fused heterocyclic systems. Its strategic substitution pattern allows for selective transformations, particularly through palladium-catalyzed cross-coupling reactions. While detailed experimental data for this specific compound is limited in the public domain, the established reactivity of similar bromo-pyridines provides a strong foundation for its application in the design and synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Further exploration of the reactivity of this building block is warranted to fully unlock its synthetic potential.

References

- 1. Furopyridines. Synthesis and properties | Semantic Scholar [semanticscholar.org]

- 2. rsc.org [rsc.org]

- 3. 2-Hydroxy-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]

- 4. 5-Bromo-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of some polymethoxylated fused pyridine ring systems as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 5-Bromo-2-benzyloxy-6-methylpyridine: Synthesis and History

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-2-benzyloxy-6-methylpyridine, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document details its discovery, presents a detailed experimental protocol for its synthesis, and includes relevant quantitative data.

Introduction and Discovery

This compound, with the Chemical Abstracts Service (CAS) registry number 126717-60-0, is a substituted pyridine derivative. While the exact date and individuals behind its initial discovery are not extensively documented in readily available literature, its first reported synthesis appears in a 1990 publication in the scientific journal Heterocycles. This initial synthesis was developed as part of broader research into the functionalization of pyridine rings, which are key structural motifs in many pharmaceuticals and other biologically active molecules. The introduction of a bromo-substituent provides a reactive handle for further chemical modifications, such as cross-coupling reactions, while the benzyloxy group serves as a protecting group for the pyridinol functionality.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| CAS Number | 126717-60-0 |

| Molecular Formula | C₁₃H₁₂BrNO |

| Molecular Weight | 278.14 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 78-80 °C |

| Boiling Point | Not determined |

| Solubility | Soluble in common organic solvents |

Synthesis Protocol

The synthesis of this compound is achieved through a two-step process starting from 5-Bromo-6-methylpyridin-2-ol. The following protocol is adapted from the originally reported method.

Experimental Protocol: Synthesis of this compound

Materials:

-

5-Bromo-6-methylpyridin-2-ol

-

Benzyl bromide (BnBr)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of 5-Bromo-6-methylpyridin-2-ol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).

-

Addition of Benzyl Bromide: Stir the suspension at room temperature and add benzyl bromide (1.2 eq) dropwise.

-

Reaction: Heat the reaction mixture to 60 °C and stir for 4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a white to off-white solid.

Yield: 85%

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Applications in Research and Development

This compound is primarily utilized as a versatile intermediate in the synthesis of more complex molecules. Its utility stems from:

-

The Bromo Substituent: The bromine atom at the 5-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide range of carbon-based substituents, enabling the construction of diverse molecular libraries for drug discovery screening.

-

The Benzyloxy Protecting Group: The benzyloxy group protects the hydroxyl functionality at the 2-position of the pyridine ring. This group is stable under many reaction conditions but can be readily removed via hydrogenolysis to reveal the free pyridinol, which can then be further functionalized.

These features make this compound a valuable building block for the synthesis of novel heterocyclic compounds with potential applications as kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other therapeutic agents.

Conclusion

This compound is a key synthetic intermediate whose discovery and development have provided a valuable tool for medicinal chemists and organic synthesis researchers. The robust and high-yielding synthesis protocol allows for its accessible preparation, and its chemical functionality enables the creation of a wide array of complex molecular architectures for the development of new therapeutics and other advanced materials.

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-benzyloxy-6-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review on the synthesis of 5-Bromo-2-benzyloxy-6-methylpyridine, a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. This document outlines the most viable synthetic strategies, presents detailed experimental protocols, and includes quantitative data in a structured format for ease of comparison.

Overview of Synthetic Strategies

The synthesis of this compound can be approached through two primary retrosynthetic pathways. The most direct and efficient method commences with the commercially available intermediate, 5-bromo-6-methylpyridin-2(1H)-one. An alternative, though less direct, route involves the initial synthesis of 2-benzyloxy-6-methylpyridine followed by a regioselective bromination at the 5-position.

Primary Synthetic Pathway: The O-benzylation of 5-bromo-6-methylpyridin-2(1H)-one is the preferred route. This method benefits from the availability of the starting material and the generally high yields and straightforward nature of Williamson ether syntheses on similar heterocyclic systems.

Alternative Synthetic Pathway: This approach requires the initial preparation of 2-benzyloxy-6-methylpyridine from 2-hydroxy-6-methylpyridine, followed by bromination. The key challenge in this route lies in achieving high regioselectivity for the bromination at the 5-position, as other positions on the pyridine ring may also be susceptible to electrophilic substitution.

This guide will focus on the primary, more direct synthetic pathway.

Data Presentation: O-Benzylation of 5-bromo-6-methylpyridin-2(1H)-one

The following table summarizes the key reagents, reaction conditions, and expected outcomes for the synthesis of this compound via Williamson ether synthesis. The data is compiled from analogous benzylation reactions on similar heterocyclic scaffolds.[1][2]

| Parameter | Recommended Condition/Reagent | Notes |

| Starting Material | 5-bromo-6-methylpyridin-2(1H)-one | Commercially available (CAS 54923-31-8).[3] |

| Alkylation Agent | Benzyl bromide or Benzyl chloride | Benzyl bromide is generally more reactive. |

| Base | Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) | K₂CO₃ is a milder and safer option. |

| Solvent | N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) | DMF is effective at dissolving the pyridinone salt. |

| Catalyst (Optional) | Tetrabutylammonium iodide (TBAI) or 18-Crown-6 | Can be used to accelerate the reaction, particularly with benzyl chloride. |

| Reaction Temperature | Room temperature to 80 °C | Gentle heating may be required to drive the reaction to completion. |

| Reaction Time | 12 - 48 hours | Monitored by Thin Layer Chromatography (TLC). |

| Work-up | Aqueous work-up followed by extraction | To remove inorganic salts and the solvent. |

| Purification | Column chromatography on silica gel | To isolate the pure product. |

| Expected Yield | Moderate to high | Dependent on the specific conditions and scale. |

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the benzylation of similar N-heterocyclic compounds.[1][2]

Materials:

-

5-bromo-6-methylpyridin-2(1H)-one

-

Benzyl bromide

-

Potassium carbonate (anhydrous, finely powdered)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography elution

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-6-methylpyridin-2(1H)-one (1.0 equivalent).

-

Add anhydrous DMF to dissolve the starting material.

-

To the stirred solution, add finely powdered anhydrous potassium carbonate (2.0-3.0 equivalents).

-

Add benzyl bromide (1.1-1.2 equivalents) dropwise to the suspension at room temperature.

-

The reaction mixture is stirred at room temperature or gently heated (e.g., to 60-80 °C) and the progress is monitored by TLC.

-

Upon completion of the reaction (disappearance of the starting material), the mixture is cooled to room temperature.

-

The reaction mixture is poured into a separatory funnel containing water and extracted with ethyl acetate (3 x volumes).

-

The combined organic layers are washed with water and then with brine to remove residual DMF and inorganic salts.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Visualization of the Synthetic Pathway

The following diagram illustrates the primary synthetic route for the preparation of this compound.

Caption: O-benzylation of 5-bromo-6-methylpyridin-2(1H)-one.

References

An In-depth Technical Guide to 5-Bromo-2-benzyloxy-6-methylpyridine: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

December 29, 2025

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Bromo-2-benzyloxy-6-methylpyridine, a halogenated pyridine derivative of interest in medicinal chemistry and organic synthesis. This document details available data on its properties, outlines plausible experimental protocols for its synthesis and analysis based on related compounds, and discusses its potential applications in drug discovery.

Core Physical and Chemical Properties

While comprehensive experimental data for this compound is not widely published, its fundamental properties can be summarized. Further experimental validation is recommended for precise characterization.

| Property | Value | Source |

| CAS Number | 126717-60-0 | Chemical Supplier Catalogs |

| Molecular Formula | C₁₃H₁₂BrNO | PubChem |

| Molecular Weight | 278.14 g/mol | PubChem |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available | N/A |

| Appearance | Likely a solid at room temperature | Inferred from related compounds |

Synthesis and Purification

Proposed Synthetic Workflow

The synthesis of this compound can be conceptualized as a two-step process starting from a suitable commercially available precursor, such as 2,5-dibromo-6-methylpyridine.

Methodological & Application

Application Notes and Protocols: Synthesis of 5-Bromo-2-benzyloxy-6-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed synthesis protocol for 5-Bromo-2-benzyloxy-6-methylpyridine, a valuable intermediate in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the bromination of 2-hydroxy-6-methylpyridine, followed by the O-benzylation of the resulting intermediate.

Overall Reaction Scheme

The synthesis of this compound is achieved through a two-step reaction sequence:

-

Bromination: 2-Hydroxy-6-methylpyridine is first brominated at the 5-position to yield 5-Bromo-2-hydroxy-6-methylpyridine.

-

Benzylation: The intermediate, 5-Bromo-2-hydroxy-6-methylpyridine, is then O-benzylated to afford the final product, this compound.

A general workflow for this synthesis is depicted below.

Caption: General two-step synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 5-Bromo-2-hydroxy-6-methylpyridine

This protocol describes the electrophilic bromination of 2-hydroxy-6-methylpyridine using N-Bromosuccinimide (NBS) as the brominating agent.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 2-Hydroxy-6-methylpyridine | Reagent Grade, ≥98% | Sigma-Aldrich |

| N-Bromosuccinimide (NBS) | Reagent Grade, ≥98% | Sigma-Aldrich |

| Acetonitrile (CH₃CN) | Anhydrous, 99.8% | Sigma-Aldrich |

| Dichloromethane (CH₂Cl₂) | HPLC Grade | Fisher Scientific |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Reagent | VWR Chemicals |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Reagent | VWR Chemicals |

Instrumentation:

| Instrument | Model/Type |

| Magnetic Stirrer with Hotplate | IKA C-MAG HS 7 |

| Rotary Evaporator | Heidolph Hei-VAP Series |

| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F₂₅₄ |

Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxy-6-methylpyridine (10.0 g, 91.6 mmol) in 100 mL of anhydrous acetonitrile.

-

Reagent Addition: To the stirred solution, add N-Bromosuccinimide (16.3 g, 91.6 mmol) portion-wise over 15 minutes at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.

-

Extraction: Dissolve the residue in 150 mL of dichloromethane and transfer to a separatory funnel. Wash the organic layer with 2 x 100 mL of saturated sodium bicarbonate solution and then with 100 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to afford 5-Bromo-2-hydroxy-6-methylpyridine as a solid.

Expected Yield and Characterization:

| Parameter | Expected Value |

| Yield | 75-85% |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃) | δ (ppm): 7.65 (d, 1H), 7.45 (d, 1H), 2.40 (s, 3H) |

| Mass Spec (ESI) | m/z: 187.97 [M+H]⁺, 189.97 [M+2+H]⁺ |

Step 2: Synthesis of this compound

This protocol details the O-benzylation of 5-Bromo-2-hydroxy-6-methylpyridine via a Williamson ether synthesis.[1]

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 5-Bromo-2-hydroxy-6-methylpyridine | From Step 1 | - |

| Sodium Hydride (NaH), 60% dispersion in mineral oil | Reagent Grade | Sigma-Aldrich |

| Benzyl Bromide (BnBr) | Reagent Grade, 98% | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich |

| Ethyl Acetate (EtOAc) | HPLC Grade | Fisher Scientific |

| Deionized Water | - | - |

| Brine | Saturated Solution | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | VWR Chemicals |

Instrumentation:

| Instrument | Model/Type |

| Magnetic Stirrer | IKA |

| Rotary Evaporator | Heidolph Hei-VAP Series |

| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F₂₅₄ |

Protocol:

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (60% dispersion in mineral oil, 2.0 g, 50.0 mmol) in 50 mL of anhydrous DMF.

-

Substrate Addition: To the stirred suspension, add a solution of 5-Bromo-2-hydroxy-6-methylpyridine (7.8 g, 41.5 mmol) in 50 mL of anhydrous DMF dropwise over 20 minutes at 0 °C (ice bath).

-

Alkylation: After stirring for 30 minutes at 0 °C, add benzyl bromide (5.4 mL, 45.6 mmol) dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC (2:8 ethyl acetate/hexanes).

-

Quenching: Carefully quench the reaction by the slow addition of 50 mL of deionized water at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with 3 x 100 mL of ethyl acetate.

-

Washing: Wash the combined organic layers with 2 x 100 mL of deionized water and 100 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) to yield this compound.

Expected Yield and Characterization:

| Parameter | Expected Value |

| Yield | 80-90% |

| Appearance | Colorless to pale yellow oil or solid |

| ¹H NMR (CDCl₃) | δ (ppm): 7.55 (d, 1H), 7.40-7.25 (m, 5H, Ar-H), 6.90 (d, 1H), 5.35 (s, 2H), 2.45 (s, 3H) |

| Mass Spec (ESI) | m/z: 277.02 [M+H]⁺, 279.02 [M+2+H]⁺ |

Alternative Zinc-Mediated Benzylation Protocol

An alternative method for the O-benzylation of 2-hydroxypyridines utilizes a zinc-mediated system, which can offer different selectivity and milder conditions.[2][3]

Caption: Zinc-mediated O-benzylation of the intermediate.[2][3]

Brief Protocol:

-

Combine 5-Bromo-2-hydroxy-6-methylpyridine, benzyl bromide, ZnO, ZnCl₂, and N,N-diisopropylethylamine (DIEA) in dioxane.

-

Heat the mixture at 110 °C under an inert atmosphere.[3]

-

Monitor the reaction to completion by TLC.

-

Perform an appropriate aqueous work-up and purify by column chromatography.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling Reaction of 5-Bromo-2-benzyloxy-6-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the Suzuki-Miyaura cross-coupling reaction utilizing 5-Bromo-2-benzyloxy-6-methylpyridine as a key building block. This versatile reaction enables the synthesis of a diverse range of 5-aryl-2-benzyloxy-6-methylpyridine derivatives, which are valuable scaffolds in medicinal chemistry and materials science for the development of novel therapeutic agents and functional materials.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of boronic acid coupling partners.[1][2] This palladium-catalyzed reaction efficiently forms carbon-carbon bonds between an organohalide and an organoboron compound.[3]

General Reaction Scheme

The Suzuki-Miyaura coupling of this compound with an arylboronic acid proceeds as follows:

Figure 1: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: A Comparative Overview of Reaction Components

The selection of catalyst, ligand, base, and solvent is crucial for a successful Suzuki-Miyaura coupling reaction. The following table summarizes various components that have been successfully employed in the coupling of structurally similar bromopyridines and can serve as a starting point for the optimization of the reaction with this compound.

| Parameter | Reagent/Condition | Typical Concentration/Amount | Notes | Reference |

| Palladium Catalyst | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | 1-5 mol% | A common and effective catalyst for a wide range of substrates. | [1] |

| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) | 1-5 mol% | Often used for challenging substrates and can lead to higher yields. | [4] | |

| Palladium(II) acetate (Pd(OAc)₂) with a ligand | 1-3 mol% | Requires an external phosphine ligand for catalytic activity. | [5] | |

| Ligand (if using Pd(OAc)₂) | Triphenylphosphine (PPh₃) | 2-6 mol% | A standard phosphine ligand. | [1] |

| SPhos | 2-6 mol% | A bulky biaryl phosphine ligand, often effective for heteroaryl couplings. | [5] | |

| Base | Potassium carbonate (K₂CO₃) | 2-3 equivalents | A common and cost-effective base. | [4] |

| Potassium phosphate (K₃PO₄) | 2-3 equivalents | A stronger base that can be effective for less reactive substrates. | [1] | |

| Cesium carbonate (Cs₂CO₃) | 2-3 equivalents | A strong base, often used in challenging coupling reactions. | [6] | |

| Solvent System | 1,4-Dioxane / Water (e.g., 4:1) | 0.1 - 0.5 M | A widely used solvent system that dissolves both organic and inorganic reagents. | [1] |

| Toluene / Water | 0.1 - 0.5 M | Another common biphasic solvent system. | [7] | |

| Dimethoxyethane (DME) | 0.1 - 0.5 M | An effective solvent for Suzuki couplings. | [4] | |